Lipophilicity Control: 2,4-Difluoro-3-iodoaniline vs. Non-Fluorinated 3-Iodoaniline
In drug design, modulating lipophilicity (LogP) is crucial for balancing potency, solubility, and metabolic stability. 2,4-Difluoro-3-iodoaniline exhibits a significantly lower LogP compared to its non-fluorinated counterpart, 3-iodoaniline. The predicted LogP for 2,4-difluoro-3-iodoaniline is 3.16, whereas the experimental LogP for 3-iodoaniline is 3.92 [1][2]. This reduction of 0.76 log units is a quantifiable difference that can lead to improved aqueous solubility and a better pharmacokinetic profile for drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.16 (Predicted) |
| Comparator Or Baseline | 3-iodoaniline: 3.92 (Experimental) |
| Quantified Difference | ΔLogP = -0.76 (lower lipophilicity) |
| Conditions | Target LogP is predicted by ChemSrc software. Comparator LogP is experimental data from PubChem [1][2]. |
Why This Matters
Lower lipophilicity is a key advantage in early-stage drug discovery, as it correlates with improved solubility and reduced non-specific binding, making 2,4-difluoro-3-iodoaniline a strategically superior building block for optimizing drug-like properties.
- [1] ChemSrc. 2,4-Difluoro-3-iodoaniline: Predicted LogP. Retrieved 2026. View Source
- [2] PubChem. 3-Iodoaniline: Experimental LogP. Retrieved 2026. View Source
